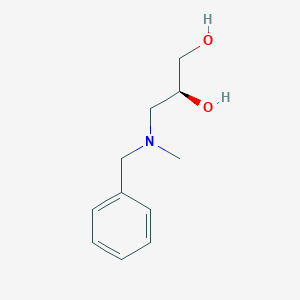
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as BMAP-28, is a synthetic antimicrobial peptide that has gained significant attention in recent years due to its potent antimicrobial properties. This peptide is a member of the cathelicidin family of antimicrobial peptides and is synthesized using solid-phase peptide synthesis.
Wirkmechanismus
The mechanism of action of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol involves the disruption of bacterial cell membranes. The peptide binds to the bacterial cell membrane, causing destabilization and ultimately leading to cell death. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Biochemical and Physiological Effects
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been shown to have potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of certain infectious diseases. However, one of the limitations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol.
Zukünftige Richtungen
There are several future directions for research on (S)-3-(Benzyl(methyl)amino)propane-1,2-diol. One area of research is the development of novel formulations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol, such as liposomal or nanoparticle-based formulations, which may enhance its antimicrobial activity and reduce its potential toxicity. Another area of research is the investigation of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in combination with other antimicrobial agents, which may enhance its efficacy against certain pathogens. Additionally, further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in clinical settings.
Synthesemethoden
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is synthesized on a solid support, typically a resin, and the amino acids are added in a specific order using a series of chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been extensively studied for its antimicrobial properties and has shown potent activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory properties, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.
Eigenschaften
IUPAC Name |
(2S)-3-[benzyl(methyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHYOVGIFFHJB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

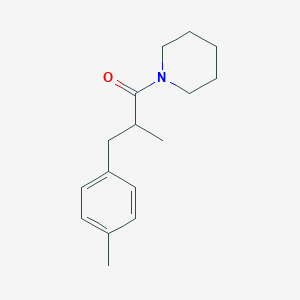
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
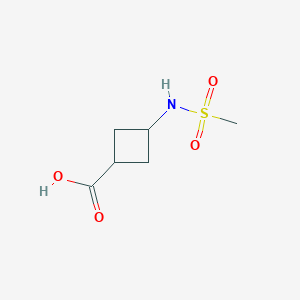
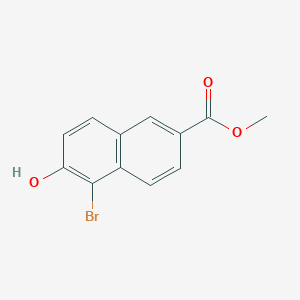
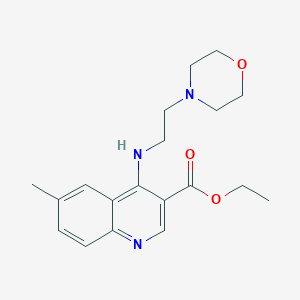
![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
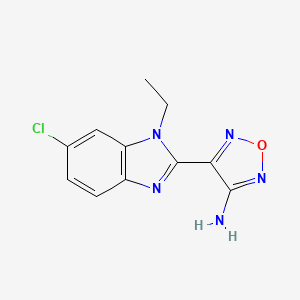

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)